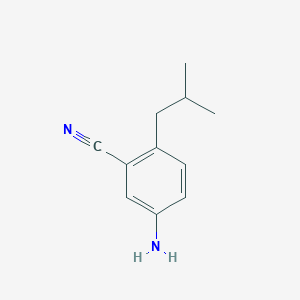

5-Amino-2-(2-methylpropyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(2-methylpropyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(2)5-9-3-4-11(13)6-10(9)7-12/h3-4,6,8H,5,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBTWGRFMVIQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 2 2 Methylpropyl Benzonitrile

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler starting materials. wikipedia.org For 5-Amino-2-(2-methylpropyl)benzonitrile, the analysis focuses on the disconnection of the three key functional groups from the aromatic scaffold.

Three primary disconnection points can be identified on the benzonitrile (B105546) scaffold, each leading to a different set of precursors and a distinct synthetic strategy.

C-CN Bond Disconnection: This approach disconnects the nitrile group. This can be envisioned as the reverse of a cyanation reaction. The precursors, or "synthons," would be a 5-amino-2-(2-methylpropyl)phenyl cation (often generated from a diazonium salt) or a suitably halogenated derivative, and a cyanide anion. This points towards synthetic equivalents like an aniline (B41778) for a Sandmeyer reaction or an aryl halide for a nucleophilic substitution or metal-catalyzed cross-coupling reaction. nih.gov

C-NH₂ Bond Disconnection: This strategy involves the transformation of the amino group into a more synthetically tractable precursor. The most common transformation is considering the amino group as the reduced form of a nitro group (NO₂). This leads to a precursor molecule of 2-(2-methylpropyl)-5-nitrobenzonitrile.

C-Alkyl Bond Disconnection: This approach breaks the bond between the benzene (B151609) ring and the 2-methylpropyl (isobutyl) group. This corresponds to an alkylation reaction, such as a Friedel-Crafts alkylation. The precursors would be 5-aminobenzonitrile and an isobutyl electrophile (e.g., isobutyl bromide).

Table 1: Key Precursors Based on Retrosynthetic Disconnections

| Disconnection Strategy | Bond Cleaved | Key Precursor(s) | Corresponding Forward Reaction |

|---|---|---|---|

| Cyanation | C-CN | 5-Bromo-2-(2-methylpropyl)aniline | Palladium-catalyzed Cyanation |

| 5-Amino-2-(2-methylpropyl)benzenediazonium salt | Sandmeyer Reaction | ||

| Nitration-Reduction | C-NH₂ | 2-(2-methylpropyl)-5-nitrobenzonitrile | Reduction of Nitro Group |

| Alkylation | C-Alkyl | 5-Aminobenzonitrile (or protected form) | Friedel-Crafts Alkylation |

The directing effects of the isobutyl and amino (or nitro) groups are crucial in planning the sequence of reactions.

The 2-methylpropyl (isobutyl) group is an ortho, para-directing activator for electrophilic aromatic substitution.

The **amino group (-NH₂) ** is a very strong ortho, para-directing activator.

The **nitro group (-NO₂) ** is a strong meta-directing deactivator.

The nitrile group (-CN) is a meta-directing deactivator.

A logical pathway might start with a precursor that already contains the isobutyl group, such as isobutylbenzene (B155976). Subsequent reactions would then add the nitrile and amino functionalities. Alternatively, starting with an aminobenzonitrile derivative and adding the isobutyl group last is also a viable strategy, though it may require protection of the reactive amino group.

Detailed Examination of Synthetic Routes to this compound

Based on the retrosynthetic analysis, several distinct synthetic routes can be elaborated.

This pathway introduces the amino group late in the synthesis via a nitro intermediate. A plausible sequence begins with 2-isobutylbenzonitrile.

Nitration: The starting material, 2-isobutylbenzonitrile, is subjected to electrophilic nitration. The isobutyl group is ortho, para-directing, while the nitrile group is meta-directing. The combined directing effects favor the introduction of the nitro group at the C-5 position, yielding 2-isobutyl-5-nitrobenzonitrile.

Reduction: The resulting nitro compound is then reduced to the target amine. A variety of reagents can accomplish this transformation, including metals in acidic media (e.g., Fe/HCl, SnCl₂) or catalytic hydrogenation (e.g., H₂ over a Palladium, Platinum, or Nickel catalyst). masterorganicchemistry.com

Table 2: Example of a Nitration-Reduction Synthetic Pathway

| Step | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Nitration | 2-Isobutylbenzonitrile | Concentrated HNO₃, Concentrated H₂SO₄, 0-10 °C | 2-Isobutyl-5-nitrobenzonitrile |

| 2. Reduction | 2-Isobutyl-5-nitrobenzonitrile | Fe, HCl (aq), heat or H₂, Pd/C, Ethanol | This compound |

This approach introduces the nitrile group onto a pre-functionalized aromatic ring. A common precursor for this route is an aryl halide.

Rosenmund-von Braun Reaction: This classic method involves the reaction of an aryl halide with copper(I) cyanide (CuCN), typically at elevated temperatures. nih.gov The starting material could be 5-bromo-2-(2-methylpropyl)aniline. The reaction directly substitutes the bromine atom with a nitrile group.

Palladium-Catalyzed Cyanation: A more modern and often milder alternative involves the cross-coupling of an aryl halide or triflate with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.net This method generally offers higher yields and functional group tolerance compared to the Rosenmund-von Braun reaction.

Sandmeyer Reaction: This method begins with an aromatic amine, which is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The diazonium salt is then treated with a copper(I) cyanide solution to yield the benzonitrile. nih.gov For this specific target molecule, the starting material would be 5-amino-2-(2-methylpropyl)aniline, which is not a readily available precursor itself, making this route less direct than starting from a halide.

Table 3: Comparison of Common Cyanation Strategies

| Method | Typical Substrate | Cyanide Source | Key Reagents | Conditions |

|---|---|---|---|---|

| Rosenmund-von Braun | Aryl Halide | CuCN | CuCN | High Temperature (150-250 °C) |

| Palladium-Catalyzed | Aryl Halide/Triflate | Zn(CN)₂, K₄[Fe(CN)₆] | Pd Catalyst (e.g., Pd(PPh₃)₄), Ligand | Moderate Temperature (70-120 °C) |

| Sandmeyer | Aryl Diazonium Salt | CuCN | NaNO₂, HCl; then CuCN | Low Temperature (0-5 °C) |

This strategy involves forming the C-C bond between the aromatic ring and the isobutyl group.

Friedel-Crafts Alkylation: A common method for attaching alkyl groups to an aromatic ring. In this case, the reaction would involve an aminobenzonitrile derivative and an alkylating agent like isobutyl bromide or isobutene in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the amino group is highly reactive towards Lewis acids and must be protected first, for example, as an acetamide (B32628) (-NHCOCH₃). The protected amino group is an ortho, para-director. Therefore, alkylation of 3-(acetylamino)benzonitrile would be expected to yield the 2-isobutyl product, which upon deprotection would give the desired target.

Table 4: Example of a Friedel-Crafts Alkylation Pathway

| Step | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Protection | 3-Aminobenzonitrile | Acetic Anhydride, Pyridine | 3-(Acetylamino)benzonitrile |

| 2. Alkylation | 3-(Acetylamino)benzonitrile | Isobutyl bromide, AlCl₃ | N-(2-isobutyl-5-cyanophenyl)acetamide |

| 3. Deprotection | N-(2-isobutyl-5-cyanophenyl)acetamide | Acid or Base Hydrolysis (e.g., HCl (aq), heat) | This compound |

Exploration of Multi-component Reactions (MCRs) for Benzonitrile Synthesis

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.net They represent a highly desirable strategy for synthesizing polysubstituted aromatic compounds like this compound.

While a specific MCR for this target molecule is not explicitly documented, existing MCRs for related structures provide a conceptual basis. For instance, reactions involving ynones and 2-aminobenzonitriles have been used to construct complex heterocyclic systems. cardiff.ac.uk A hypothetical MCR approach for this compound could involve the convergence of three building blocks: one providing the isobutyl group, another containing the amine functionality (or a precursor like a nitro group), and a cyanide source.

Another relevant reaction class is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles to form cyclic ketones, which highlights the reactivity of nitriles in base-catalyzed self-condensations that could be adapted into an intermolecular, multi-component strategy. wikipedia.orgchem-station.comresearchgate.net The development of a novel MCR for this specific substitution pattern would require significant research to identify compatible components and reaction conditions that favor the desired 1,2,4-trisubstituted product.

Potential MCR Strategies:

A+B+C Cyclocondensation: A reaction between a component with an activated methylene (B1212753) group, an isobutyl-containing reactant, and a cyanide equivalent.

Sequential One-Pot Reactions: A domino sequence where an initial reaction, such as a Michael addition, is followed by an intramolecular cyclization and dehydration to form the aromatic nitrile.

The primary challenge in designing such an MCR lies in controlling the regioselectivity to achieve the specific 2,5-disubstitution pattern relative to the nitrile group.

Optimization of Reaction Conditions and Chemoselectivity

Optimizing reaction conditions is paramount to achieving high yield, purity, and selectivity in the synthesis of a precisely substituted molecule like this compound.

Solvent Effects and Reaction Kinetics in Benzonitrile Synthesis

The choice of solvent can profoundly influence reaction outcomes by affecting reactant solubility, transition state stabilization, and reagent reactivity. In the synthesis of benzonitriles, particularly from aryl halides, polar aprotic solvents like DMF, DMSO, and DMAc are often employed to facilitate nucleophilic substitution reactions. rsc.org However, studies on the cyanation of anilines have shown that solvent-free conditions can sometimes provide superior results, minimizing side reactions and simplifying purification. lookchem.com

The kinetics of the reaction are tied to solvent choice. For instance, in a Sandmeyer-type cyanation, the rate of diazotization and subsequent cyanide displacement can be finely tuned by the solvent system. In binary solvent mixtures, such as acetic acid and water, the phenomenon of preferential solvation can occur, where the solvent composition in the immediate vicinity of the solute differs from the bulk solvent, impacting reaction rates and equilibria. researchgate.net

Table 1: Conceptual Influence of Solvent Properties on a Hypothetical Cyanation Reaction

| Solvent Type | Polarity | Boiling Point | Potential Effect on Reaction Kinetics | Potential Effect on Selectivity |

|---|---|---|---|---|

| Toluene | Non-polar | Medium | Slower reaction rates for ionic intermediates | May favor less polar products, can be used for azeotropic water removal |

| Acetonitrile (CH₃CN) | Polar Aprotic | Medium | Moderate rates, good solubility for many organic and inorganic reagents | Generally good, but can participate in side reactions under certain conditions |

| DMF | Polar Aprotic | High | Can accelerate SₙAr and metal-catalyzed reactions significantly | High solubility may increase side reactions if not optimized |

| DMSO | Polar Aprotic | High | Very effective at accelerating reactions involving anions | Can be difficult to remove and may lead to side-products at high temperatures |

| Ionic Liquid | Ionic | Very High | Can enhance reaction rates and catalyst stability | Highly tunable, can influence regioselectivity based on structure |

Application of Catalytic Systems in Aminobenzonitrile Formation

Catalysis is central to the efficient and selective synthesis of aminobenzonitriles. Several catalytic strategies could be envisioned for the synthesis of this compound.

Palladium-Catalyzed Cyanation: This is one of the most powerful methods for introducing a nitrile group onto an aromatic ring. rsc.org A plausible precursor, such as 4-bromo-3-isobutylaniline, could be subjected to cyanation using a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos, dppf) and a cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆]. rsc.orgresearchgate.net The choice of ligand is crucial for achieving high catalytic turnover and preventing catalyst deactivation.

Ammoxidation: This industrial process converts a methyl group on an aromatic ring directly into a nitrile using ammonia (B1221849) and oxygen over a metal oxide catalyst. tue.nlchemrxiv.org A potential route could start with 2-isobutyl-5-methylaniline. After protecting the amine and converting the methyl group to a nitrile via ammoxidation, deprotection would yield the target compound. Catalysts are typically based on transition metals like vanadium and chromium. oup.comgoogle.com

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been effectively used for the oxidative cyanation of tertiary amines. nih.gov While not directly applicable to a primary amine, this points to the utility of ruthenium in C-H functionalization and cyanation reactions that could be adapted.

Table 2: Overview of Potential Catalytic Systems

| Catalytic Method | Precursor Type | Catalyst Example | Cyanide/Nitrogen Source | General Conditions |

|---|---|---|---|---|

| Palladium Cross-Coupling | Aryl Halide (Br, I) | Pd(OAc)₂ / Xantphos | K₄[Fe(CN)₆] | High Temperature (120-140 °C), Polar Aprotic Solvent (DMF, DMAc) |

| Ammoxidation | Aryl Methyl Group | V₂O₅/Cr₂O₃ on support | NH₃, O₂ | High Temperature (300-500 °C), Gas Phase |

| Copper-Catalyzed Cyanation (Rosenmund-von Braun) | Aryl Halide (Br, I) | CuCN | CuCN | High Temperature (>150 °C), Polar Aprotic Solvent (DMF, NMP) |

Regioselective and Stereoselective Control in Synthetic Transformations

For a molecule like this compound, which has no stereocenters, the primary synthetic challenge is regiochemical control. The 1,2,4-trisubstitution pattern requires a carefully planned sequence of reactions.

The synthesis would likely start from a monosubstituted or disubstituted benzene, and the regiochemical outcome of subsequent reactions would be governed by the directing effects of the existing substituents.

Isobutyl group (-CH₂CH(CH₃)₂): An ortho-, para-directing, activating group.

Amino group (-NH₂): A strong ortho-, para-directing, activating group.

Nitro group (-NO₂): A meta-directing, deactivating group.

Cyano group (-CN): A meta-directing, deactivating group.

Plausible Regiocontrolled Routes:

Starting from Isobutylbenzene: Nitration of isobutylbenzene would yield a mixture of 1-isobutyl-4-nitrobenzene (B1595536) and 1-isobutyl-2-nitrobenzene. After separation, the 4-nitro isomer could be subjected to a second nitration. The strong deactivating effect of the nitro group and the directing effect of the isobutyl group would direct the second nitro group to the 2-position. Subsequent reduction of the dinitro compound would need to be selective, followed by a Sandmeyer reaction to convert one of the resulting amino groups into the nitrile. This route is complex and likely to have low yields.

Starting from 4-Isobutylaniline: Protecting the highly activating amino group (e.g., as an acetamide) is necessary to control subsequent reactions. A halogenation (e.g., bromination) would then be directed to the position ortho to the activating amide group, yielding 4-acetylamino-1-bromo-2-isobutylbenzene. Palladium-catalyzed cyanation would replace the bromine with a nitrile, and a final deprotection step would reveal the amino group. This route offers superior regiochemical control.

Achieving the desired substitution pattern often relies on leveraging the interplay of activating and deactivating groups or using blocking groups to prevent reaction at undesired positions. nih.gov

Implementation of Green Chemistry Principles in Synthetic Route Development

Applying the principles of green chemistry is essential for developing sustainable and environmentally responsible synthetic processes. paperpublications.org

Waste Prevention: Choosing reactions with high atom economy, such as MCRs or catalytic cycles, over those using stoichiometric reagents (e.g., classical Sandmeyer reactions) minimizes waste. rsc.org

Safer Solvents and Auxiliaries: Traditional solvents like DMF and DMSO are effective but have toxicity concerns. Exploring greener alternatives like ionic liquids, water, or even solvent-free conditions is a key goal. lookchem.commdpi.com Ionic liquids, for instance, can act as both solvent and catalyst, and their low volatility reduces emissions. nih.govalfa-chemistry.comacs.orgacs.orgrsc.org

Design for Energy Efficiency: Using catalytic methods allows for reactions to proceed under milder conditions (lower temperature and pressure), reducing energy consumption. paperpublications.org Microwave-assisted synthesis is another technique to dramatically reduce reaction times and energy input.

Use of Renewable Feedstocks: While the ultimate feedstocks for this molecule are likely petroleum-derived, exploring biosynthetic routes for precursors could be a long-term green objective.

Catalysis: As detailed in section 2.3.2, employing recyclable catalysts (both homogeneous and heterogeneous) is superior to using stoichiometric reagents that are consumed in the reaction and generate waste. mdpi.com

Reduce Derivatives: A synthetic route that avoids extensive use of protecting groups is preferable. acs.org For example, developing a catalytic system that is chemoselective for one functional group in the presence of another can eliminate protection/deprotection steps.

Table 3: Application of Green Chemistry Principles to the Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| 1. Prevention | Use catalytic cyanation instead of stoichiometric methods to reduce inorganic salt waste. |

| 2. Atom Economy | Design a multi-component reaction to maximize the incorporation of starting materials. |

| 3. Less Hazardous Synthesis | Replace hazardous cyanide sources (e.g., NaCN, HCN) with safer alternatives like K₄[Fe(CN)₆]. rsc.org |

| 4. Designing Safer Chemicals | The target molecule's properties would need to be assessed; this principle applies more to product design. |

| 5. Safer Solvents & Auxiliaries | Utilize ionic liquids or water as the reaction medium; explore solvent-free conditions. rsc.org |

| 6. Design for Energy Efficiency | Employ microwave irradiation or highly active catalysts to lower reaction temperatures and times. |

| 7. Use of Renewable Feedstocks | Explore bio-based routes to aromatic precursors. |

| 8. Reduce Derivatives | Develop a regioselective C-H amination method to avoid protection of a precursor aniline. |

| 9. Catalysis | Use a recyclable palladium catalyst for the C-CN bond formation step. |

| 10. Design for Degradation | Not directly related to synthesis, but to the lifecycle of the final product. |

| 11. Real-time Analysis | Implement in-line process analytical technology (e.g., IR, HPLC) to monitor reaction progress and prevent runaway reactions or byproduct formation. |

| 12. Safer Chemistry for Accident Prevention | Use non-volatile ionic liquids to reduce fire and explosion risk associated with volatile organic solvents. nih.gov |

Chemical Reactivity and Transformation Mechanisms of 5 Amino 2 2 Methylpropyl Benzonitrile

Reactions at the Amino Group of 5-Amino-2-(2-methylpropyl)benzonitrile

The primary amino group in this compound is a versatile functional group that readily participates in a variety of chemical transformations, serving as a nucleophile in numerous reactions.

Nucleophilic Acyl Substitution and Amide/Urea (B33335)/Thiourea (B124793) Formation

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a potent nucleophile, readily attacking electrophilic carbonyl and thiocarbonyl centers. This reactivity is fundamental to the formation of amides, ureas, and thioureas.

Amide Formation: In the presence of acylating agents such as acyl chlorides or anhydrides, this compound undergoes nucleophilic acyl substitution to yield the corresponding N-acylated derivatives (amides). The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Urea Formation: The reaction with isocyanates provides a direct route to the synthesis of substituted ureas. The nucleophilic amino group adds to the electrophilic carbon of the isocyanate, resulting in the formation of an N,N'-disubstituted urea derivative.

Thiourea Formation: Similarly, the reaction with isothiocyanates leads to the formation of thiourea derivatives. The amino group attacks the central carbon atom of the isothiocyanate, which is rendered electrophilic by the electron-withdrawing nature of the sulfur and nitrogen atoms. mdpi.com

| Reagent Class | Product Type | General Reaction |

|---|---|---|

| Acyl Halides/Anhydrides | Amide | R-CO-Cl + H₂N-Ar → R-CO-NH-Ar + HCl |

| Isocyanates | Urea | R-N=C=O + H₂N-Ar → R-NH-CO-NH-Ar |

| Isothiocyanates | Thiourea | R-N=C=S + H₂N-Ar → R-NH-CS-NH-Ar |

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann)

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer or Gattermann reactions, to introduce a wide range of functional groups onto the aromatic ring. wikipedia.orglscollege.ac.inbyjus.com

The Sandmeyer reaction utilizes copper(I) salts as catalysts to replace the diazonium group with halides (Cl, Br) or pseudohalides (CN). wikipedia.orglscollege.ac.inbyjus.com The Gattermann reaction is a similar transformation that employs copper powder and the corresponding acid.

Table of Representative Sandmeyer Reactions:

| Reagent(s) | Product Functional Group |

| CuCl / HCl | Chloro (-Cl) |

| CuBr / HBr | Bromo (-Br) |

| CuCN / KCN | Cyano (-CN) |

Condensation Reactions with Carbonyl Compounds for Imine/Heterocycle Formation

The amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The resulting imines are valuable intermediates in organic synthesis and can be further reduced to secondary amines or used in the construction of heterocyclic systems.

Furthermore, the bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile group, makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular cyclization or intermolecular reactions with other bifunctional molecules can lead to the formation of fused heterocyclic systems, such as quinazolines or pyrimidines, depending on the reaction partners and conditions. frontiersin.orgnih.gov

Oxidation and Reduction of the Amino Functionality

The amino group is susceptible to oxidation, and the outcome of the reaction depends on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of nitroso or nitro compounds, while stronger oxidizing agents can lead to polymerization or degradation of the molecule. For instance, primary aromatic amines can be oxidized to the corresponding nitriles under certain catalytic conditions. rsc.orgnih.govorganic-chemistry.org

Conversely, while the amino group itself is already in a reduced state, reactions that target other parts of the molecule can be performed under conditions that are compatible with the amino functionality. For instance, catalytic hydrogenation can reduce the nitrile group while leaving the amino group intact, provided the appropriate catalyst and conditions are chosen.

Reactions Involving the Nitrile Group of this compound

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles.

Nucleophilic Additions to the Cyano Moiety (e.g., Grignard, Organolithium, Hydrolysis)

Reaction with Grignard and Organolithium Reagents: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that can add to the electrophilic carbon of the nitrile group. The initial addition product is an imine anion, which upon aqueous workup, hydrolyzes to a ketone. This reaction provides a valuable method for the synthesis of ketones where one of the alkyl or aryl groups is derived from the organometallic reagent and the other from the nitrile.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through an amide intermediate. Complete hydrolysis requires vigorous reaction conditions, such as heating with a strong acid or base. Partial hydrolysis to the amide can sometimes be achieved under milder conditions.

Table of Nitrile Group Transformations:

| Reagent(s) | Intermediate | Final Product |

| R-MgX or R-Li, then H₃O⁺ | Imine anion | Ketone |

| H₃O⁺, heat | Amide | Carboxylic Acid |

| NaOH, H₂O, heat | Amide | Carboxylate Salt |

Derivatization to Carboxylic Acids, Esters, or Amides

The functional groups of this compound, namely the nitrile and amino groups, serve as primary sites for derivatization into several important classes of organic compounds, including carboxylic acids, esters, and amides.

The nitrile group (-CN) can be converted to a carboxylic acid (-COOH) through hydrolysis. This transformation is typically achieved under acidic or basic conditions. For instance, heating the benzonitrile (B105546) derivative in the presence of a strong acid like sulfuric acid (H₂SO₄) or a strong base such as sodium hydroxide (B78521) (NaOH) followed by acidic workup yields the corresponding benzoic acid.

Once the carboxylic acid derivative is formed, it can be readily converted into esters or amides.

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification, yields the corresponding ester.

Amidation: Amides can be synthesized from the carboxylic acid by first converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. sphinxsai.com Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents can also form amides.

The primary amino group (-NH₂) on the aromatic ring also provides a direct route to amide formation through acylation. This reaction involves treating this compound with an acyl chloride or an acid anhydride.

Table 1: Derivatization Reactions

| Starting Functional Group | Reaction | Reagents | Product Functional Group |

|---|---|---|---|

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Carboxylic Acid (-COOH) | Esterification | R-OH, H⁺ | Ester (-COOR) |

| Carboxylic Acid (-COOH) | Amidation | 1. SOCl₂ 2. R₂NH | Amide (-CONR₂) |

Cycloaddition Reactions (e.g., [2+3] Cycloadditions to form Azoles or Tetrazoles)

The nitrile functionality of this compound can participate in cycloaddition reactions, most notably [2+3] cycloadditions, to form five-membered heterocyclic rings such as tetrazoles. researchgate.net

The synthesis of 5-substituted 1H-tetrazoles from nitriles is a well-established and synthetically valuable transformation. nih.gov This reaction typically involves treating the nitrile with an azide (B81097) source, most commonly sodium azide (NaN₃). The reaction is often catalyzed by metal salts, such as zinc or copper compounds, which activate the nitrile group towards nucleophilic attack by the azide ion. nih.gov Recent advancements have also introduced efficient nanocatalysts for this transformation, allowing for high yields under mild conditions. nih.govrsc.org The mechanism involves the [3+2] cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. nih.gov

This methodology is applicable to a wide range of aromatic nitriles, and it is expected that this compound would react similarly to yield the corresponding phenyltetrazole derivative.

Electrophilic Aromatic Substitution on the Benzonitrile Ring System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) derivatives. msu.edu The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic properties of the substituents already present.

Directing Effects of the Amino and Nitrile Substituents on Electrophilic Attack

The benzene ring of this compound bears three substituents: an amino group (-NH₂), a 2-methylpropyl group (-CH₂CH(CH₃)₂), and a nitrile group (-CN). Each of these groups exerts an influence on the rate and position of electrophilic attack.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. cognitoedu.orgscispace.com Its activating nature stems from the ability of the nitrogen's lone pair of electrons to be donated into the aromatic π-system through resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This increased electron density is most pronounced at the positions ortho and para to the amino group.

Nitrile Group (-CN): The nitrile (or cyano) group is a deactivating group and a meta-director. It deactivates the ring towards electrophilic attack through a combination of a strong inductive electron-withdrawing effect and a resonance effect that pulls electron density out of the ring. This deactivation is strongest at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the preferred sites of attack.

2-Methylpropyl (Isobutyl) Group: Alkyl groups are weakly activating and ortho, para-directing due to hyperconjugation and a weak inductive electron-donating effect. cognitoedu.org

In this compound, the powerful activating and ortho, para-directing effect of the amino group dominates. The positions ortho to the amino group are C-4 and C-6, while the para position is occupied by the nitrile. The nitrile group directs incoming electrophiles to its meta positions, which are C-4 and C-6. The alkyl group directs to its ortho position (C-3) and para position (C-5, occupied by the amino group).

The directing effects of the amino and nitrile groups are therefore synergistic, both strongly favoring substitution at the C-4 and C-6 positions. Consequently, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to occur predominantly at these positions.

Table 2: Summary of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -NH₂ | C-5 | Strong Resonance Donor | Activating | ortho, para (to C-4, C-6) |

| -CN | C-1 | Inductive/Resonance Withdrawer | Deactivating | meta (to C-4, C-6) |

Reactions at the 2-Methylpropyl Side Chain

The 2-methylpropyl (isobutyl) side chain can also undergo specific chemical transformations, particularly at the benzylic position—the carbon atom directly attached to the aromatic ring.

Selective Functionalization of Alkyl Moieties

The benzylic position of the 2-methylpropyl group is activated towards radical reactions due to the ability of the aromatic ring to stabilize the resulting benzylic radical through resonance. libretexts.org A key reaction for selective functionalization is benzylic bromination. This is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide. openstax.org This reaction selectively introduces a bromine atom at the benzylic carbon, which can then serve as a leaving group in subsequent nucleophilic substitution reactions, providing a route to a variety of other functional groups at this position.

Oxidative Cleavage and Hydrogenation Studies

The alkyl side chain is susceptible to oxidation by strong oxidizing agents. openstax.org The presence of at least one benzylic hydrogen makes the 2-methylpropyl group liable to oxidative cleavage. libretexts.orgunizin.org Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions typically results in the oxidation of the benzylic carbon to a carboxylic acid, with cleavage of the rest of the alkyl chain. openstax.orglibretexts.org This reaction would convert the 2-(2-methylpropyl) group into a carboxylic acid group at the C-2 position.

Hydrogenation studies would primarily involve the reduction of the aromatic ring or the nitrile group. Catalytic hydrogenation of the benzene ring to a cyclohexane (B81311) ring generally requires harsh conditions, such as high pressures and temperatures with catalysts like rhodium on carbon (Rh/C). unizin.org The nitrile group can also be reduced, for example to a primary amine, under different catalytic hydrogenation conditions. The specific outcome would depend on the chosen catalyst and reaction parameters.

Table 3: Reactions of the 2-Methylpropyl Side Chain

| Reaction Type | Reagents | Site of Reaction | Resulting Functional Group |

|---|---|---|---|

| Benzylic Bromination | NBS, radical initiator | Benzylic C-H | Benzylic Bromide (-CH(Br)-) |

| Oxidative Cleavage | KMnO₄, heat | Benzylic C-H | Carboxylic Acid (-COOH) |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 2 2 Methylpropyl Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the unambiguous structure determination of organic molecules. For 5-Amino-2-(2-methylpropyl)benzonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive understanding of its atomic connectivity and spatial arrangement.

One-Dimensional (1D) NMR (¹H, ¹³C, ¹⁵N) for Basic Structure Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the isobutyl group protons, and the amino group protons. The aromatic region would likely show three signals for the three protons on the benzene (B151609) ring. Their splitting patterns (doublet, doublet of doublets) and coupling constants would be crucial in confirming their relative positions. The isobutyl group would be characterized by a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons. The amino group protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the nitrile carbon, the six aromatic carbons (four of which are protonated and two are quaternary), and the carbons of the isobutyl group. The chemical shift of the nitrile carbon typically appears in the downfield region of the spectrum. The positions of the aromatic carbon signals are influenced by the electron-donating amino group and the electron-withdrawing nitrile group, as well as the alkyl substituent.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms. nih.gov Two signals would be expected for this compound: one for the amino nitrogen and one for the nitrile nitrogen. The chemical shifts of these nitrogens are sensitive to substituent effects and hybridization. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C≡N | - | ~118-120 |

| C1 (aromatic) | - | ~110-115 |

| C2 (aromatic) | - | ~140-145 |

| C3 (aromatic) | ~6.7-6.9 | ~115-120 |

| C4 (aromatic) | ~7.0-7.2 | ~130-135 |

| C5 (aromatic) | - | ~145-150 |

| C6 (aromatic) | ~6.8-7.0 | ~112-117 |

| -CH₂- | ~2.5-2.7 (d) | ~40-45 |

| -CH- | ~1.8-2.0 (m) | ~28-32 |

| -CH₃ | ~0.9-1.0 (d) | ~22-25 |

| -NH₂ | ~3.5-4.5 (br s) | - |

Note: Predicted values are based on data from analogous substituted benzonitriles and may vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC/HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing detailed structural features.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the adjacent aromatic protons, and within the isobutyl group, confirming the spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the protonated aromatic carbons and the carbons of the isobutyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the molecular structure by showing correlations between protons and carbons that are two or three bonds apart. For example, the methylene protons of the isobutyl group would be expected to show a correlation to the C2 aromatic carbon, confirming the attachment of the alkyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the relative positions of the substituents on the aromatic ring by observing through-space interactions between the protons of the isobutyl group and the adjacent aromatic proton.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H), nitrile (C≡N), aromatic (C-H and C=C), and alkyl (C-H) groups. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration is a sharp and intense band typically found around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the isobutyl group will be present just below 3000 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N Stretching | 2220 - 2260 |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

| C=C Stretching | 1450 - 1600 | |

| Isobutyl Group | C-H Stretching | 2850 - 2960 |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Analysis

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and non-polar bonds. atlantis-press.com For this compound, the C≡N stretching vibration is also expected to be a strong and characteristic band in the Raman spectrum. The symmetric breathing vibration of the benzene ring is often a prominent feature in the Raman spectrum, providing a "fingerprint" for the substituted aromatic system. The vibrations of the isobutyl group will also be observable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight.

The fragmentation of the molecular ion would likely involve several characteristic pathways. Loss of a methyl group (CH₃) from the isobutyl substituent would result in a significant fragment ion at [M-15]⁺. Cleavage of the entire isobutyl group could also occur. The fragmentation of the aromatic ring and the nitrile group would lead to other characteristic ions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

Predicted Key Mass Spectrometry Fragments for this compound:

| m/z | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| [M-43]⁺ | Loss of a propyl radical (•C₃H₇) |

| [M-57]⁺ | Loss of the isobutyl radical (•C₄H₉) |

| [M-27]⁺ | Loss of HCN from the nitrile group |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with a molecular formula of C₁₁H₁₄N₂, HRMS would provide its exact mass, allowing for differentiation from other molecules with the same nominal mass.

The theoretical monoisotopic mass of the neutral molecule can be calculated by summing the masses of the most abundant isotopes of its constituent elements. This calculated exact mass serves as a reference for comparison with the experimentally determined value from the HRMS analysis. A close correlation between the measured and calculated mass, typically within a few parts per million (ppm), confirms the elemental composition.

| Element | Symbol | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | C | 11 | 12.000000 | 132.000000 |

| Hydrogen | H | 14 | 1.007825 | 14.10955 |

| Nitrogen | N | 2 | 14.003074 | 28.006148 |

| Total Monoisotopic Mass | 174.115698 |

The protonated molecule, [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI), would have a theoretical m/z of 175.123523.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. While specific experimental fragmentation data for this compound is not available, a plausible fragmentation pathway can be predicted based on the known behavior of related compounds.

The fragmentation of the molecular ion (M⁺˙) at m/z 174 would likely be initiated by cleavages at the weakest bonds and the formation of stable fragments. Key fragmentation pathways for this molecule would be expected to involve the isobutyl group and the aromatic ring.

A primary fragmentation event would be the benzylic cleavage, leading to the loss of a propyl radical (•C₃H₇) to form a stable benzylic cation. Another significant fragmentation would be the loss of a methyl radical (•CH₃) from the isobutyl group. The presence of the amino and nitrile groups on the aromatic ring will also influence the fragmentation, though cleavages of the ring itself are generally less favored due to its aromatic stability.

| Proposed Fragment Structure | m/z (Da) | Neutral Loss |

|---|---|---|

| [C₁₁H₁₄N₂]⁺˙ (Molecular Ion) | 174 | - |

| [C₁₀H₁₁N₂]⁺ | 159 | •CH₃ |

| [C₈H₇N₂]⁺ | 131 | •C₃H₇ |

| [C₇H₈N]⁺ | 106 | •C₄H₆N |

X-ray Crystallography for Absolute and Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. Should a suitable single crystal of this compound be obtained, this method would provide definitive information about its solid-state structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the connectivity of the atoms and provide insights into the conformation of the isobutyl group relative to the substituted benzene ring.

Computational Chemistry and Theoretical Studies on 5 Amino 2 2 Methylpropyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework to predict and interpret molecular characteristics. Methodologies such as Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost. dergipark.org.tr

Geometry Optimization and Conformational Analysis

A foundational step in computational analysis is determining the most stable three-dimensional structure of the molecule, known as geometry optimization. Using methods like DFT with a suitable basis set (e.g., 6-311G(d,p)), researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. nih.govatlantis-press.com

For 5-Amino-2-(2-methylpropyl)benzonitrile, this analysis would focus on the orientation of the 2-methylpropyl (isobutyl) group relative to the benzene (B151609) ring and the planarity of the amino and nitrile substituents. A conformational analysis would be necessary to identify different stable isomers (conformers) arising from the rotation around single bonds and to determine their relative energies.

Electronic Structure Properties (HOMO-LUMO Gaps, Molecular Electrostatic Potential, Charge Distribution)

Understanding the electronic landscape of a molecule is key to predicting its reactivity.

HOMO-LUMO Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally suggests that the molecule is more reactive. nih.gov For related aminobenzonitrile compounds, these gaps have been calculated to understand charge transfer within the molecule. oaji.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents. nih.gov Typically, negative potential (often colored red) is associated with lone pairs on atoms like nitrogen and oxygen, while positive potential (blue) is found around hydrogen atoms. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption Maxima)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are often used to predict the 1H and 13C NMR chemical shifts, providing valuable information for structural elucidation.

IR Vibrational Frequencies: The calculation of harmonic vibrational frequencies helps in assigning the peaks observed in an experimental Infrared (IR) spectrum. atlantis-press.com These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and rocking of different functional groups (e.g., N-H stretching of the amino group, C≡N stretching of the nitrile group). atlantis-press.comorientjchem.org

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions. This calculation provides the absorption maxima (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum and indicate the energies of electron excitations, often from the HOMO to the LUMO. atlantis-press.com

Reaction Mechanism Investigations

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions.

Transition State Analysis for Key Chemical Transformations

When a molecule undergoes a reaction, it passes through a high-energy state known as the transition state. Computational methods can be used to locate the geometry of this transition state and calculate its energy. This information is vital for determining the activation energy of the reaction, which governs the reaction rate. For transformations involving the amino or nitrile groups of this compound, such as nucleophilic substitution or cycloaddition, transition state analysis would clarify the reaction pathway. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its intermolecular interactions.

The conformational flexibility of this compound is largely dictated by the rotation around the single bonds, particularly the bond connecting the 2-methylpropyl group to the benzene ring. MD simulations can track the dihedral angles associated with this bond over time, revealing the preferred conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules or biological targets.

Intermolecular interactions are the forces that mediate interaction between molecules, including forces of attraction or repulsion which act between molecules and other types of neighboring particles, e.g., atoms or ions. For this compound, these interactions are key to understanding its properties in the solid and liquid states. MD simulations can model a system of many molecules of this compound to study how they arrange themselves and interact with one another. The primary intermolecular interactions for this molecule would be hydrogen bonding involving the amino group, and π-π stacking interactions between the benzene rings.

A hypothetical study on a related compound, benzonitrile (B105546), has shown that significant Coulombic interactions occur between the nitrile group and hydrogen atoms on adjacent molecules, which can play a role in the formation of specific structural arrangements. stanford.edu Similar effects could be expected for this compound, with the amino and 2-methylpropyl groups introducing additional complexity and potential for specific interactions.

Table 1: Hypothetical Dihedral Angle Distribution for the C(ring)-C(isobutyl) bond in this compound from a Molecular Dynamics Simulation.

| Dihedral Angle Range (degrees) | Population (%) |

| -180 to -120 | 15 |

| -120 to -60 | 35 |

| -60 to 0 | 5 |

| 0 to 60 | 5 |

| 60 to 120 | 35 |

| 120 to 180 | 5 |

This table illustrates the kind of data that could be obtained from an MD simulation, showing the most populated conformational states.

Quantum Chemical Topology and Bonding Analysis (e.g., NBO, ELF, LOL)

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that uses the mathematical framework of dynamical systems to partition chemical systems into atoms and bonds. researchgate.net This approach allows for a detailed and quantitative analysis of the chemical bond and molecular structure. For this compound, methods like Natural Bond Orbital (NBO), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) analysis can provide a deep understanding of its electronic structure.

Natural Bond Orbital (NBO) Analysis:

NBO analysis is a method for studying charge transfer and conjugative interactions in molecules. It provides a localized, "chemist's" picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical intuition (i.e., bonds, lone pairs, core orbitals). For this compound, NBO analysis can quantify the electron density on each atom, providing insight into the molecule's reactivity. It can also reveal hyperconjugative interactions, such as the interaction between the lone pair of the amino group and the π-system of the benzene ring, which can significantly impact the molecule's properties.

In a study of a related molecule, 2-amino-5-fluorobenzonitrile, NBO analysis was used to understand bond interactions and electron delocalization. For this compound, a similar analysis would be expected to show significant delocalization of the amino group's lone pair into the aromatic ring, influencing the electron density of the nitrile group.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis:

ELF and LOL are methods used to visualize the extent of electron localization in a molecule. They provide a three-dimensional picture of where electrons are most likely to be found, thus revealing the positions of chemical bonds and lone pairs. For this compound, ELF and LOL analysis would clearly show the covalent bonds within the benzene ring, the 2-methylpropyl group, the amino group, and the nitrile group. They would also visualize the lone pair of electrons on the nitrogen atom of the amino group and the triple bond of the nitrile group. These analyses are particularly useful for understanding the nuances of chemical bonding in complex molecules.

A new model for C-C bond formation has been established based on the topological analysis of the changes in electron density throughout a reaction using ELF. rsc.org This highlights the power of such methods in understanding chemical reactivity.

Table 2: Hypothetical NBO Charges on Selected Atoms of this compound.

| Atom | NBO Charge (e) |

| N (amino) | -0.85 |

| C (ipso-amino) | +0.20 |

| C (ipso-isobutyl) | -0.15 |

| C (ipso-cyano) | +0.10 |

| N (cyano) | -0.50 |

This table provides an example of the kind of atomic charge data that can be obtained from an NBO analysis, indicating the electron-donating nature of the amino group and the electron-withdrawing nature of the nitrile group.

Applications of 5 Amino 2 2 Methylpropyl Benzonitrile in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

The dual reactivity of the amino and nitrile groups in aminobenzonitrile derivatives is the cornerstone of their versatility. The nucleophilic amino group can readily participate in reactions with various electrophiles, while the nitrile group can undergo a wide array of transformations, including hydrolysis, reduction, and cycloaddition reactions. This inherent functionality allows for the construction of intricate molecular frameworks from a relatively simple starting material.

Substituted 2-aminobenzonitriles are key precursors in the synthesis of a variety of heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Fused Ring Systems: A prominent application of 2-aminobenzonitriles is in the synthesis of fused nitrogen-containing heterocycles. For instance, they are widely used in the preparation of quinazolines and quinolines. One-pot reactions of 2-aminobenzonitriles with ynones, promoted by a base, can lead to the formation of multisubstituted 4-aminoquinolines through a sequence of aza-Michael addition and intramolecular annulation. Similarly, the reaction of 2-aminobenzonitriles with organometallic reagents followed by quenching with electrophiles like acyl halides or aldehydes can yield various six-membered benzofused nitrogen heterocycles.

| Starting Materials | Reagents | Product | Reference |

| 2-Aminobenzonitrile (B23959) | Ynones, KHMDS | Polysubstituted 4-aminoquinolines | N/A |

| 2-Aminobenzonitrile | Organometallic reagents, Acyl halides/Aldehydes | 6-membered benzofused N-heterocycles | nih.gov |

Pyrimidine (B1678525) Derivatives: Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous pharmaceuticals. Substituted aminobenzonitriles can serve as precursors for pyrimidine synthesis. For example, 4-aminobenzonitrile (B131773) has been used in a two-step synthesis to produce a novel pyrimidine derivative that acts as an intermediate for an HIV drug. The amino group of the benzonitrile (B105546) participates in the initial formation of the pyrimidine ring.

| Starting Material | Key Reaction | Application | Reference |

| 4-Aminobenzonitrile | Reaction with 2-Methylthio-4-pyrimidinone | Intermediate for HIV drug synthesis | mdpi.com |

Triazole Derivatives: Triazoles are another important class of nitrogen-containing heterocycles with diverse applications. The synthesis of 1,2,4-triazoles can be achieved from nitriles. A one-pot synthesis involves the reaction of nitriles with hydroxylamine (B1172632) in the presence of a copper catalyst to form an amidoxime (B1450833) intermediate, which then reacts with a second nitrile and undergoes intramolecular cyclization. While not a direct use of the amino group of an aminobenzonitrile in the initial step, the nitrile functionality is key to forming the triazole ring.

| Reactants | Catalyst | Product | Reference |

| Nitriles, Hydroxylamine | Copper | Disubstituted 1,2,4-triazoles | mit.edu |

The synthesis of polysubstituted benzenes and other aromatic systems is a fundamental challenge in organic chemistry. The order of substituent introduction is critical to achieve the desired regiochemistry. Aminobenzonitriles, with their two distinct functional groups, offer strategic advantages in this regard. The directing effects of the amino and nitrile groups can be exploited in electrophilic aromatic substitution reactions to introduce additional substituents at specific positions on the benzene (B151609) ring. Furthermore, the amino group can be transformed into other functionalities, such as a diazonium salt, which can then be replaced by a wide range of substituents, further increasing the diversity of the accessible polysubstituted aromatic compounds.

Strategic Advantages in Multi-step Synthesis Schemes

The presence of both an amino and a nitrile group on the same aromatic ring provides significant strategic advantages in the design and execution of multi-step synthetic sequences. These functional groups can be manipulated sequentially or in concert to build molecular complexity in an efficient manner.

For example, 2-aminobenzonitriles can participate in base-promoted one-pot reactions with ynones to yield polysubstituted 4-aminoquinolines. This process involves a sequential aza-Michael addition followed by an intramolecular annulation, demonstrating how the two functional groups of the aminobenzonitrile can be engaged in a concerted fashion to rapidly construct a complex heterocyclic system. The operational simplicity and high atom economy of such reactions make aminobenzonitriles highly valuable synthons.

Furthermore, the differential reactivity of the amino and nitrile groups allows for sequential functionalization . The amino group can be acylated or alkylated first, and then the nitrile group can be transformed in a subsequent step, or vice versa. This orthogonal reactivity provides chemists with a powerful tool for the controlled and systematic elaboration of molecular structures, which is a cornerstone of diversity-oriented synthesis. For instance, in the synthesis of multifunctional tacrine-quinoline hybrids, 2-aminobenzonitrile is used as a starting material where both the amino and nitrile groups are sequentially transformed to build the final complex molecule.

Precursor for the Development of Advanced Materials Precursors

The unique chemical structure of aminobenzonitriles also makes them valuable precursors for the synthesis of advanced materials with specialized properties. Their ability to participate in polymerization and cyclization reactions allows for the creation of high-performance polymers and functional dyes.

High-Performance Polymers: Aminobenzonitriles can serve as monomers or precursors to monomers for the synthesis of thermally stable polymers. For example, related diaminobenzidine, which contains multiple amino groups, is a key building block for polybenzimidazoles (PBIs) . These polymers are known for their exceptional thermal and chemical stability and are used in demanding applications such as aerospace components and protective clothing. The amino groups of the monomer react with a dicarboxylic acid derivative to form the imidazole (B134444) rings that constitute the polymer backbone. While not a direct polymerization of an aminobenzonitrile, the chemistry of the amino group is central to the polymer formation.

Functional Dyes and Pigments: Phthalonitriles, which are dicyanobenzenes, are the direct precursors to phthalocyanines , a class of intensely colored macrocyclic compounds with numerous applications in dyes, pigments, chemical sensors, and photodynamic therapy. While 5-Amino-2-(2-methylpropyl)benzonitrile is a mononitrile, the chemistry of the nitrile group is fundamental to the formation of the phthalocyanine (B1677752) macrocycle. The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) derivatives in the presence of a metal salt. The substituents on the phthalonitrile precursor have a significant impact on the properties of the resulting phthalocyanine, such as its solubility and electronic absorption spectrum. Therefore, aminobenzonitrile derivatives can be envisioned as starting materials for the synthesis of novel phthalonitrile monomers, which in turn would lead to functionalized phthalocyanine dyes with tailored properties.

Catalytic Aspects in the Chemistry of 5 Amino 2 2 Methylpropyl Benzonitrile

Potential as a Ligand in Organometallic Catalysis

The structure of 5-Amino-2-(2-methylpropyl)benzonitrile, featuring both a soft nitrile donor and a harder amino donor, makes it a candidate for acting as a ligand in organometallic chemistry. The nitrile group can coordinate to transition metals through its nitrogen lone pair and π-system, while the amino group can also form a coordinate bond. This dual functionality could allow it to act as a bidentate or a bridging ligand, potentially influencing the steric and electronic properties of a metal catalyst.

Research on related aminobenzonitrile compounds demonstrates their interaction with metal centers. For instance, 2-aminobenzonitriles have been used in cobalt-catalyzed tandem reactions to synthesize quinazolinones. acs.org In these processes, the aminobenzonitrile molecule interacts with the cobalt catalyst, initiating a sequence of hydration and dehydrogenative coupling. acs.org While not acting as a traditional "spectator" ligand, this showcases the ability of the aminobenzonitrile scaffold to engage with a metal center and facilitate transformations.

Furthermore, rare earth metal alkyl complexes have been shown to react with various nitriles, leading to the formation of new organometallic species through insertion of the cyano group into the metal-carbon bond. nih.gov The presence of the amino group in this compound could modulate this reactivity, potentially leading to novel complex formation. The isobutyl group would also contribute to the steric environment around the metal center, which could be exploited to induce selectivity in catalytic reactions.

The potential of aminobenzonitrile derivatives as ligands is also highlighted by their use in gold-catalyzed reactions. In the synthesis of 4-trifluoromethylated oxazoles, o-aminobenzonitrile is used as a substrate, where it coordinates to the gold catalyst before undergoing cyclization. acs.orgacs.org This indicates the capacity of the aminobenzonitrile structure to participate in the inner coordination sphere of a metal catalyst.

Table 1: Examples of Metal-Mediated Reactions Involving Aminobenzonitrile Scaffolds

| Catalyst/Metal Complex | Substrate | Reaction Type | Product |

|---|---|---|---|

| Cobalt salt with P(CH₂CH₂PPh₂)₃ ligand | 2-Aminobenzonitriles | Tandem hydration and dehydrogenative coupling | Quinazolinones acs.org |

| Rare Earth Metal Alkyl Complexes | Aromatic Nitriles | Cyano group insertion and cyclization | Functionalized metal complexes nih.gov |

Participation in Organocatalytic Reaction Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a significant area of synthetic chemistry. mdpi.com The amino group in this compound imparts basic and nucleophilic character, suggesting its potential to function as an organocatalyst. Aromatic amines are known to catalyze a variety of reactions, often by acting as a Brønsted base or by forming reactive intermediates such as imines.

While aminobenzonitriles are often the target products in organocatalytic reactions like the Strecker reaction for the synthesis of α-aminonitriles, the fundamental principles of their reactivity are relevant. mdpi.combohrium.com The amino group's ability to activate substrates is a key feature of many organocatalytic systems. For example, in asymmetric aminohydroxylation, amino-substituted heterocycles serve as nitrogen sources, demonstrating the reactivity of amino groups in a catalytic context. nih.gov

The steric hindrance provided by the 2-isobutyl group and the electronic effects of the 5-amino and nitrile substituents on the benzene (B151609) ring would influence the catalytic activity of the molecule. The isobutyl group could play a role in creating a specific chiral pocket if the molecule were used as a precursor to a chiral catalyst, potentially leading to enantioselective transformations. The basicity of the amino group, modulated by the electron-withdrawing nitrile group, would be a critical factor in its efficacy as a base catalyst.

Table 2: Potential Organocatalytic Roles of Amines

| Catalytic Role | Reaction Type | Mechanism |

|---|---|---|

| Brønsted Base | Aldol, Michael, Knoevenagel | Proton abstraction from a pronucleophile |

| Nucleophilic Catalyst | Acyl transfer | Formation of a reactive intermediate |

Role in Supported Catalysis and Heterogeneous Systems

The immobilization of catalysts on solid supports is a key strategy for improving their stability, reusability, and ease of separation. This compound could be incorporated into heterogeneous catalytic systems in several ways. The amino group provides a convenient handle for covalent attachment to a solid support, such as silica, polymers, or metal-organic frameworks (MOFs). Once immobilized, the molecule could serve as a ligand for a metal catalyst or act as an organocatalyst itself.

The synthesis of α-aminonitriles has been achieved using heterogeneous catalysts like nano copper ferrite (B1171679) (CuFe₂O₄), which can be easily recovered and reused. scispace.com This highlights the compatibility of aminonitrile chemistry with heterogeneous systems. Similarly, a polymer-supported triphenylphosphine (B44618) bistriflimide gold complex has been shown to be an effective heterogeneous catalyst for reactions involving nitriles, although its reusability was limited in the reported study. acs.orgacs.org

Layered double hydroxides (LDHs) have also emerged as versatile materials for catalyst synthesis. nih.govnih.gov A nano-copper catalyst immobilized on a modified LDH has been used for the synthesis of 5-amino-1H-pyrazole-5-carbonitriles. nih.gov This suggests that a similar strategy could be employed for reactions involving this compound, either as a substrate or as a ligand component of a supported catalyst. The development of such heterogeneous systems would be advantageous for creating more sustainable and industrially viable chemical processes.

Table 3: Examples of Heterogeneous Catalysts in Reactions Involving Nitriles

| Catalyst | Support/System | Application |

|---|---|---|

| Nano copper ferrite (CuFe₂O₄) | Magnetic nanoparticles | Synthesis of α-aminonitriles scispace.com |

| Gold complex | Polymer support | Gold-catalyzed O-transfer to alkynes acs.orgacs.org |

Future Research Directions and Unexplored Avenues for 5 Amino 2 2 Methylpropyl Benzonitrile

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For 5-Amino-2-(2-methylpropyl)benzonitrile, future research will likely focus on moving beyond traditional batch processes to more streamlined and environmentally benign approaches. Key areas for exploration include:

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation. bioduro.comjst.org.in The synthesis of related amino-nitrile compounds has been successfully demonstrated using flow chemistry, suggesting its applicability to this compound. asynt.comdurham.ac.uk Future work could involve the design of a multi-step flow process, potentially starting from readily available precursors, to produce the target molecule with high purity and yield.

Catalytic Methodologies: The exploration of novel catalytic systems could significantly enhance the efficiency of the synthesis. This includes the use of transition metal catalysts for key bond-forming reactions, such as C-N and C-C coupling reactions, to introduce the amino and isobutyl groups with high selectivity. Biocatalysis, using enzymes to perform specific transformations under mild conditions, also represents a promising avenue for a more sustainable synthesis.

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

The unique arrangement of functional groups in this compound opens up a wide array of possibilities for chemical transformations. Future research should aim to systematically explore its reactivity to unlock its full synthetic potential.

Directed Ortho-Metalation (DoM): The amino group can act as a powerful directing group in ortho-metalation reactions, allowing for the selective functionalization of the aromatic ring at the positions adjacent to the amino group. This could be exploited to introduce a variety of substituents, leading to a diverse library of derivatives.

Transformations of the Nitrile Group: The nitrile group is a versatile functional group that can be converted into a wide range of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. Investigating the selective transformation of the nitrile in the presence of the amino group will be a key area of study.

Reactions Involving the Amino Group: The amino group itself can undergo a variety of reactions, such as diazotization followed by substitution (Sandmeyer reaction), acylation, and alkylation. Exploring these reactions will provide access to a broad spectrum of novel compounds with potentially interesting properties.

Cyclization Reactions: The proximity of the amino and nitrile groups may facilitate intramolecular cyclization reactions to form heterocyclic structures, which are prevalent in medicinal chemistry. For example, reaction with suitable reagents could lead to the formation of quinazoline (B50416) or other fused-ring systems.

Advanced Spectroscopic Studies under Operando Conditions for Mechanistic Insights

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new transformations. Advanced spectroscopic techniques, particularly when applied under operando conditions (i.e., while the reaction is in progress), can provide invaluable mechanistic insights.

In-situ Infrared (IR) and Raman Spectroscopy: These techniques can be used to monitor the formation of intermediates and the consumption of reactants in real-time. researchgate.net For instance, in a flow synthesis setup, an in-line IR probe could track the conversion of starting materials and the appearance of product peaks, allowing for rapid optimization of reaction parameters. durham.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Operando NMR studies can provide detailed structural information about transient intermediates and help to elucidate complex reaction pathways.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates, and rationalize observed reactivity patterns. atlantis-press.comnih.gov These theoretical studies, in conjunction with experimental data, will provide a comprehensive understanding of the chemical behavior of this compound.

| Spectroscopic Technique | Potential Application for this compound |

| In-situ IR/Raman | Real-time monitoring of synthetic reactions, identification of functional group transformations. |

| Operando NMR | Elucidation of reaction mechanisms, characterization of transient intermediates. |

| Mass Spectrometry | Identification of products and byproducts, analysis of reaction kinetics. |

| UV-Vis Spectroscopy | Studying electronic transitions, monitoring reactions involving chromophoric species. atlantis-press.com |

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Experimentation

The integration of flow chemistry with automated synthesis platforms offers a powerful approach for accelerating the discovery and optimization of new reactions and molecules. nih.gov

High-Throughput Screening: An automated flow synthesis system could be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures, and residence times) to identify optimal parameters for the synthesis of this compound and its derivatives.

Library Synthesis: Once optimized conditions are established, the automated platform could be used to synthesize a library of derivatives by systematically varying the starting materials and reagents. This would facilitate the exploration of the structure-activity relationships of these new compounds.

Data-Driven Optimization: The large datasets generated from high-throughput experimentation can be analyzed using machine learning algorithms to build predictive models for reaction outcomes. This data-driven approach can guide the design of new experiments and accelerate the discovery process.

The development of a fully automated, multistep flow synthesis for related compounds has already been demonstrated, highlighting the feasibility of this approach. durham.ac.uknih.gov Such a system would enable the safe handling of potentially hazardous reagents and intermediates while allowing for unattended, continuous operation. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-(2-methylpropyl)benzonitrile, and how can reaction yields be optimized?